molecular formula C34H50N8O3 B1683956 Volasertib CAS No. 755038-65-4

Volasertib

货号 B1683956
CAS 编号: 755038-65-4
分子量: 618.8 g/mol
InChI 键: SXNJFOWDRLKDSF-FULLSBAXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Volasertib, also known as BI 6727, is an experimental small molecule inhibitor of the PLK1 (polo-like kinase 1) protein being developed by Boehringer Ingelheim for use as an anti-cancer agent . It is the second in a novel class of drugs called dihydropteridinone derivatives . It can be taken either orally or via intravenous infusion .


Molecular Structure Analysis

Volasertib has a complex molecular structure with a molar mass of 618.827 g·mol −1 . It belongs to the class of organic compounds known as pteridines and derivatives . These are polycyclic aromatic compounds containing a pteridine moiety, which consists of a pyrimidine fused to a pyrazine ring to form pyrimido (4,5-b)pyrazine .

科学研究应用

固体肿瘤的作用机制和疗效

Volasertib是一种强效且选择性的Polo样激酶(Plk)抑制剂,这是细胞周期进程中的关键酶,能够诱导癌细胞有丝分裂停滞和凋亡。在包括卵巢癌和晚期实体恶性肿瘤在内的一系列固体肿瘤的I期和II期临床试验中已经证明了其疗效。值得注意的是,与化疗相比,volasertib在铂类耐药或难治性卵巢癌中显示出有希望的活性,且可控的血液学不良事件和潜在的疾病控制率改善 (Pujade-Lauraine et al., 2016)。此外,volasertib的药代动力学特性支持其在临床试验中进一步开发,包括单药治疗和联合治疗方法 (Lin et al., 2014)

联合治疗

Volasertib的潜力不仅限于单药治疗;它还延伸到联合治疗。研究已经探讨了将volasertib与顺铂或卡铂等化疗药物结合在一起治疗晚期实体肿瘤患者,显示出可耐受的安全性概况和抗肿瘤活性的初步证据。这些发现表明,volasertib可能增强已建立的化疗方案的疗效,值得进一步研究这些组合以改善癌症治疗效果 (Dumez et al., 2012)

急性髓细胞白血病(AML)和血液恶性肿瘤

Volasertib还在血液恶性肿瘤中进行了研究,特别是急性髓细胞白血病(AML)。早期临床试验已经证明了其在AML中的临床疗效,特别是与低剂量细胞阿拉伯核糖核苷酸结合时,导致比单独使用细胞阿拉伯核糖核苷酸更高的应答率和改善的无事件生存率。这些有希望的结果已经将volasertib推进到III期开发阶段,作为AML患者不适合进行强化缓解诱导治疗的潜在治疗方法,突显了其在这一患者群体中解决重大未满足需求的潜力 (Janning & Fiedler, 2014)

临床前研究和儿童应用

在临床前研究中,volasertib在各种癌细胞系中显示出活性,包括小儿肿瘤如肝母细胞瘤,在那里它表现出抑制细胞生长和增强伊立替康等化疗药物效果的能力。这些发现表明,volasertib可能为高危儿童癌症提供新的治疗策略,进一步强调了其在肿瘤学研究中的广泛潜力应用 (Kats et al., 2019)

安全和危害

Volasertib has been evaluated in Phase I and II studies in acute myeloid leukemia and solid tumors . The most common adverse events were infections/infestations and febrile neutropenia . Fatal adverse events occurred in 31.2% with Volasertib versus 18.0% with placebo, most commonly infections/infestations .

未来方向

Volasertib is currently in phase III development as a potential treatment for patients with AML who are ineligible for intensive remission induction therapy . The future identification of biomarkers that might predict response to Volasertib and help determine the role of this agent in the clinic is also being discussed .

属性

IUPAC Name

N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[[(7R)-7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl]amino]-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H50N8O3/c1-6-28-33(44)39(4)29-20-35-34(38-31(29)42(28)22(2)3)37-27-14-9-24(19-30(27)45-5)32(43)36-25-10-12-26(13-11-25)41-17-15-40(16-18-41)21-23-7-8-23/h9,14,19-20,22-23,25-26,28H,6-8,10-13,15-18,21H2,1-5H3,(H,36,43)(H,35,37,38)/t25?,26?,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNJFOWDRLKDSF-XKHVUIRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H50N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901025694, DTXSID801099395
Record name Volasertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[cis-4-[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl]amino]-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801099395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

618.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Volasertib

CAS RN

755038-65-4, 755038-54-1
Record name Volasertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0755038654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Volasertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12062
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Volasertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[cis-4-[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl]amino]-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801099395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[Trans-4[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-Ethyl-5,6,7,8-Tetrahydro-5-Methyl-8-(1-Methylethyl)-6-Oxo-2-Pteridinyl]Amino]-3-Methoxy-Benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VOLASERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EM57086EA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Volasertib
Reactant of Route 2
Reactant of Route 2
Volasertib
Reactant of Route 3
Reactant of Route 3
Volasertib
Reactant of Route 4
Reactant of Route 4
Volasertib
Reactant of Route 5
Reactant of Route 5
Volasertib
Reactant of Route 6
Volasertib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。